molecular formula C20H16BrN3O2 B368602 N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide CAS No. 920113-51-5

N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide

Cat. No.: B368602
CAS No.: 920113-51-5
M. Wt: 410.3g/mol
InChI Key: PBVUSOZSRLZPNN-UHFFFAOYSA-N
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Description

N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that features a benzimidazole core linked to a furan ring via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Bromination: The benzimidazole derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Coupling with Furylcarboxamide: The brominated benzimidazole is coupled with 2-furylcarboxamide using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group on the benzimidazole can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furanones

    Reduction: Amino derivatives

    Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
  • N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
  • N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide

Uniqueness

N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-[[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2/c21-15-9-7-14(8-10-15)13-24-17-5-2-1-4-16(17)23-19(24)12-22-20(25)18-6-3-11-26-18/h1-11H,12-13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVUSOZSRLZPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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